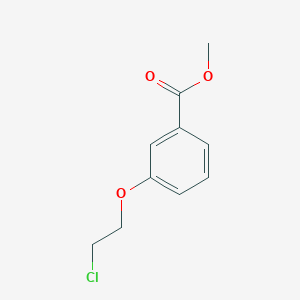![molecular formula C10H13NO6S2 B8636158 Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- CAS No. 100983-99-1](/img/structure/B8636158.png)
Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxyethanesulfonyl group, a nitrophenyl group, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxyethanesulfonyl chloride with 4-nitrophenylthiol in the presence of a base to form the desired product. The reaction conditions often include a controlled temperature and pH to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- involves its interaction with specific molecular targets and pathways. The hydroxyethanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({2-hydroxy-3-[(2-hydroxyethyl)sulfanyl]propyl}sulfanyl)ethan-1-ol
- 2-[(2-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
Uniqueness
Compared to similar compounds, Ethanol, 2-[[2-[(2-hydroxyethyl)sulfonyl]-4-nitrophenyl]thio]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyethanesulfonyl and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
100983-99-1 |
|---|---|
Formule moléculaire |
C10H13NO6S2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethylsulfonyl)-4-nitrophenyl]sulfanylethanol |
InChI |
InChI=1S/C10H13NO6S2/c12-3-5-18-9-2-1-8(11(14)15)7-10(9)19(16,17)6-4-13/h1-2,7,12-13H,3-6H2 |
Clé InChI |
HJFXOYNTGHQNHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)CCO)SCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8636149.png)




